While the provided excerpts do not delve into specific synthetic methodologies for Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], they highlight the synthesis of several radiolabeled derivatives for imaging studies. For instance, [] describes the production of (2'R)-N-(11)C-Methyl-N-(phenylmethyl)-spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridin]-5'-amine (compound 1) via reaction of a desmethyl precursor with (11)C-CO(2) followed by reduction. Similarly, the synthesis of N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-(11)C-methylsulfanyl-benzamide (compound 2) involved reducing a disulfide precursor and reacting it with (11)C-iodomethane []. These examples suggest that modifications to the Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] scaffold, particularly at the 5' position, can be achieved through various chemical transformations.
One key area of research pertains to the antagonistic effects of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives on the Neuromedin U receptor subtype 2 (NMUR2) []. This receptor, primarily found in the central nervous system, plays a crucial role in regulating energy balance, stress response, and pain perception. (R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] (R-PSOP), a specific derivative, exhibited high affinity for NMUR2, effectively blocking the binding of agonist peptides like NMU-25, NMU-23, and NMU-8 []. By inhibiting NMUR2 signaling, R-PSOP demonstrated the ability to attenuate NMU-23-induced pain responses in a rat model []. These findings suggest that Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives, by acting as NMUR2 antagonists, could hold therapeutic potential for conditions such as eating disorders, obesity, pain, and stress-related disorders [].
Another area of interest involves the interaction of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives with the α7 nicotinic acetylcholine receptor (α7-nAChR) []. These receptors, found abundantly in the brain, are implicated in various cognitive functions and neuropsychiatric disorders. Researchers synthesized several radiolabeled Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] analogs designed to bind to α7-nAChR with high affinity and selectivity []. The study aimed to develop imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify α7-nAChR in living organisms []. By attaching radioisotopes to the Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] framework, researchers could track the distribution and binding of these compounds in the brain, providing valuable insights into the role of α7-nAChR in health and disease.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7